![molecular formula C24H22N4O4 B2512667 N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251705-95-9](/img/structure/B2512667.png)
N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
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Description
N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide, particularly those containing 1,3,4-oxadiazole, demonstrate significant antibacterial and antifungal activities. For instance, a study found that certain N-substituted acetamide derivatives bearing 1,3,4-oxadiazole exhibited notable antibacterial potential, particularly against Gram-negative bacterial strains, with some compounds showing moderate inhibitory concentrations (MIC) against various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017). Another study highlighted the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole compounds, showing activity against selected microbial species (Gul et al., 2017).
Anticancer Properties
Compounds with 1,3,4-oxadiazole structures have been investigated for their potential anticancer properties. For example, research on novel 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole revealed cytotoxicity against various cancer cell lines, including PANC-1, HepG2, and MCF7 (Vinayak et al., 2014). Similarly, other studies have synthesized and characterized 1,3,4-oxadiazole derivatives, evaluating their anticancer activity against human tumor cell lines and finding promising results (Kaya et al., 2017).
Computational and Pharmacological Potential
Research has also focused on the computational and pharmacological potential of 1,3,4-oxadiazole derivatives. A study conducted computational and pharmacological evaluations of these derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions. The research suggested that some of these compounds exhibited binding and inhibitory effects in assays, indicating their potential in various pharmacological applications (Faheem, 2018).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-3-31-18-12-10-17(11-13-18)25-21(29)15-28-14-6-9-20(24(28)30)23-26-22(27-32-23)19-8-5-4-7-16(19)2/h4-14H,3,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJUGAASVCSUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide |
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